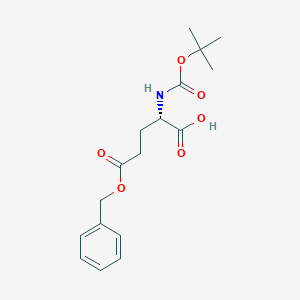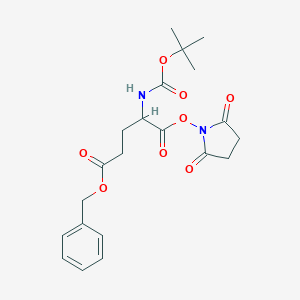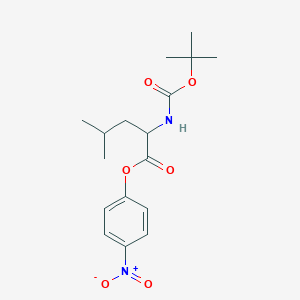
BOC-L-Alanine benzyl ester
Overview
Description
BOC-L-Alanine benzyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of L-alanine, and a benzyl ester group attached to the carboxyl group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
BOC-L-Alanine benzyl ester is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amino functions that it protects during synthesis .
Mode of Action
The this compound interacts with its targets (amino functions) by providing protection during synthesis . This protection is crucial in the synthesis of multifunctional targets, where issues related to the protection of amino functions become prominent . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
It is known that the compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity is indicated by an iLOGP of 3.34 .
Result of Action
The primary result of this compound’s action is the protection of amino functions during synthesis . This protection facilitates the synthesis of multifunctional targets, particularly in peptide synthesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of a Brønsted Acidic Deep Eutectic Solvent (DES) has been found to provide an efficient and sustainable method for N-Boc deprotection . This method allows for the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Biochemical Analysis
Biochemical Properties
BOC-L-Alanine benzyl ester plays a significant role in biochemical reactions. It is involved in the synthesis of peptides, where it complements the benzyl carbamates (Cbz-compounds) which can be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . The nature of its interactions with enzymes, proteins, and other biomolecules is largely dependent on the specific biochemical context in which it is used.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. It can bind to biomolecules, potentially influencing enzyme activity and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It may interact with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-L-Alanine benzyl ester typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (BOC) group, followed by the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
BOC-L-Alanine benzyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the BOC group can be achieved using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Hydrogenolysis: The benzyl ester group can be cleaved through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrogenolysis: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Deprotection: L-Alanine benzyl ester
Hydrogenolysis: L-Alanine
Substitution: Substituted alanine derivatives
Scientific Research Applications
BOC-L-Alanine benzyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, where the BOC group protects the amino group during the coupling reactions.
Drug Development: The compound is used in the development of peptide-based drugs and prodrugs, where the BOC group can be selectively removed to release the active drug.
Bioconjugation: It is employed in the conjugation of peptides to various biomolecules, such as antibodies and enzymes, for therapeutic and diagnostic purposes.
Comparison with Similar Compounds
BOC-L-Alanine benzyl ester can be compared with other similar compounds, such as:
BOC-L-Valine benzyl ester: Similar to this compound but with a valine residue instead of alanine. It is used in peptide synthesis and exhibits similar stability and reactivity.
BOC-L-Leucine benzyl ester: Contains a leucine residue and is used in the synthesis of leucine-containing peptides.
BOC-L-Phenylalanine benzyl ester: Features a phenylalanine residue and is employed in the synthesis of aromatic amino acid-containing peptides.
The uniqueness of this compound lies in its specific use for alanine-containing peptides, providing a balance between hydrophobicity and reactivity that is essential for certain peptide sequences.
Properties
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNCFIIFMFCSHL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450288 | |
| Record name | BOC-L-Alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51814-54-1 | |
| Record name | BOC-L-Alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















